molecular formula C11H11ClN2 B8230676 1-(2-chloropyridin-3-yl)cyclopentane-1-carbonitrile

1-(2-chloropyridin-3-yl)cyclopentane-1-carbonitrile

Cat. No.: B8230676
M. Wt: 206.67 g/mol
InChI Key: BSXCUEYMMUEETB-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)cyclopentane-1-carbonitrile is a nitrile-functionalized cyclopentane derivative bearing a 2-chloropyridin-3-yl substituent. The compound’s structure combines a rigid cyclopentane ring with a pyridine moiety, where the chlorine at position 2 and the nitrile group at position 1 of the cyclopentane contribute to its electronic and steric properties.

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)cyclopentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-10-9(4-3-7-14-10)11(8-13)5-1-2-6-11/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXCUEYMMUEETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chloropyridin-3-yl)cyclopentane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and cyclopentanone.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(2-chloropyridin-3-yl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), solvents (e.g., DMF), and catalysts (e.g., palladium catalysts for cross-coupling reactions).

Scientific Research Applications

1-(2-chloropyridin-3-yl)cyclopentane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to create effective products.

Mechanism of Action

The mechanism of action of 1-(2-chloropyridin-3-yl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The position and nature of substituents on the pyridine ring significantly influence molecular properties:

  • 1-(6-Chloropyridin-3-yl)cyclopentanecarbonitrile: The chlorine at position 6 (vs. position 2 in the target compound) alters electronic effects.
  • The smaller cyclopropane ring introduces ring strain, which may reduce stability compared to cyclopentane derivatives .

Ring Size and Functional Group Variations

  • The absence of a heteroaromatic ring diminishes coordination capabilities in metal-catalyzed reactions .
  • 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile : A fluorinated alkyl chain substituent (MW: 185.24) enhances metabolic stability and lipophilicity, making it suitable for pharmacokinetic optimization. However, the hydroxypropyl group introduces hydrogen-bonding sites absent in the target compound .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituent/Ring Molecular Formula MW Key Properties/Activities Reference
1-(2-Chloropyridin-3-yl)cyclopentane-1-carbonitrile 2-Cl, cyclopentane C₁₁H₁₀ClN₃ 219.67 IR: 2232 cm⁻¹ (nitrile)
1-(6-Chloropyridin-3-yl)cyclopentanecarbonitrile 6-Cl, cyclopentane C₁₁H₁₁ClN₂ 206.68 CAS: 1935572-80-7
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile 2-F, cyclopropane C₉H₇FN₂ 162.16 Fluorine electronegativity, ring strain
1-(3,4-Dimethylphenyl)cyclopentane-1-carbonitrile 3,4-dimethylphenyl C₁₄H₁₇N 199.29 HRMS: 243.1259 [M]+

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